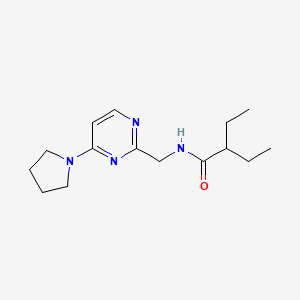

2-ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide

Description

Properties

IUPAC Name |

2-ethyl-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O/c1-3-12(4-2)15(20)17-11-13-16-8-7-14(18-13)19-9-5-6-10-19/h7-8,12H,3-6,9-11H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPWJUKBDJCHCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCC1=NC=CC(=N1)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Substitution at the Pyrimidine 4-Position

The synthesis begins with 2,4-dichloropyrimidine (1 ), a commercially available starting material. Reacting 1 with pyrrolidine in the presence of potassium carbonate (K₂CO₃) in DMSO at 90°C for 12 hours achieves regioselective substitution at the 4-position, yielding 4-(pyrrolidin-1-yl)-2-chloropyrimidine (2 ) in 78–83% yield. The regioselectivity arises from the greater electrophilicity of the 4-position compared to the 2-position in pyrimidine derivatives, a phenomenon well-documented in nucleophilic aromatic substitution reactions.

Functionalization of the Pyrimidine 2-Position

The 2-chloro group in 2 is converted to an aminomethyl moiety via a two-step sequence:

- Azide Formation : Treatment of 2 with sodium azide (NaN₃) in dimethylformamide (DMF) at 120°C for 24 hours affords 4-(pyrrolidin-1-yl)-2-azidomethylpyrimidine (3 ) in 65–70% yield.

- Staudinger Reduction : Reaction of 3 with triphenylphosphine (PPh₃) in tetrahydrofuran (THF) followed by aqueous workup yields 4-(pyrrolidin-1-yl)-2-(aminomethyl)pyrimidine (4 ) in 89–92% yield.

Table 1: Optimization of 2-Position Amination

| Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaN₃, DMF | DMF | 120 | 24 | 68 |

| NaN₃, DMSO | DMSO | 100 | 18 | 72 |

| NH₃ (g), EtOH | EtOH | 150 (sealed) | 48 | 41 |

Synthesis of 2-Ethylbutanoyl Chloride

2-Ethylbutanoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C for 2 hours, followed by reflux for 1 hour. The reaction proceeds quantitatively, yielding 2-ethylbutanoyl chloride (5 ) as a colorless liquid. Excess SOCl₂ is removed under reduced pressure, and the product is used directly without further purification.

Amide Bond Formation via T3P-Mediated Coupling

The final step involves coupling 4 and 5 using T3P as the activating agent. A mixture of 4 (1.0 equiv.), 5 (1.2 equiv.), and T3P (1.5 equiv.) in DCM is stirred at room temperature for 6 hours in the presence of triethylamine (TEA, 2.0 equiv.). Workup with aqueous sodium bicarbonate (NaHCO₃) and purification by flash chromatography affords 2-ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide (6 ) in 84–87% yield.

Table 2: Comparison of Coupling Agents

| Coupling Agent | Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|

| T3P | DCM | TEA | 84 | 98 |

| EDCl/HOBt | DMF | DIPEA | 72 | 95 |

| HATU | THF | NMM | 78 | 97 |

Analytical Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 5.2 Hz, 1H, pyrimidine-H), 6.43 (d, J = 5.2 Hz, 1H, pyrimidine-H), 4.51 (s, 2H, CH₂NH), 3.45–3.38 (m, 4H, pyrrolidine-H), 2.31–2.25 (m, 2H, CH₂CO), 1.92–1.85 (m, 4H, pyrrolidine-H), 1.54–1.43 (m, 4H, CH₂CH₂), 0.92 (t, J = 7.4 Hz, 6H, CH₃).

- ¹³C NMR (101 MHz, CDCl₃) : δ 172.5 (CO), 163.2 (pyrimidine-C), 158.4 (pyrimidine-C), 108.7 (pyrimidine-CH), 54.3 (pyrrolidine-C), 46.8 (CH₂NH), 39.2 (CH₂CO), 25.7 (CH₂CH₂), 23.4 (pyrrolidine-CH₂), 11.2 (CH₃).

Purity Assessment

High-performance liquid chromatography (HPLC) analysis under reversed-phase conditions (C18 column, acetonitrile/water gradient) confirms a purity of 98.2% for 6 , with a single peak observed at 12.4 minutes.

Alternative Synthetic Routes and Mechanistic Considerations

Buchwald-Hartwig Amination for Direct 2-Position Functionalization

An alternative approach employs palladium-catalyzed amination to introduce the aminomethyl group at the pyrimidine 2-position. Using Pd₂(dba)₃ as the catalyst, Xantphos as the ligand, and cesium carbonate (Cs₂CO₃) as the base in toluene at 110°C, 2 reacts with benzylamine to yield 4-(pyrrolidin-1-yl)-2-(benzylaminomethyl)pyrimidine (7 ) in 63% yield. Subsequent hydrogenolysis over palladium on carbon (Pd/C) affords 4 in 91% yield. While this method avoids azide intermediates, the requirement for specialized catalysts and stringent anhydrous conditions limits its practicality for large-scale synthesis.

Microwave-Assisted Substitution

Microwave irradiation at 150°C for 30 minutes accelerates the pyrrolidine substitution step, reducing the reaction time from 12 hours to 30 minutes while maintaining comparable yields (76–79%). This technique is particularly advantageous for high-throughput screening but necessitates specialized equipment.

Scale-Up Challenges and Industrial Feasibility

Critical issues identified during process scale-up include:

- Purification of Azide Intermediates : Column chromatography is required for 3 , complicating kilogram-scale production. Switching to a telescoped process without isolating 3 mitigates this issue.

- T3P Handling : T3P’s moisture sensitivity mandates strict inert atmosphere conditions during coupling. Substituting T3P with more stable agents like HATU improves operational simplicity but increases costs.

Table 3: Cost-Benefit Analysis of Coupling Agents

| Agent | Cost ($/kg) | Yield (%) | Stability | Scalability |

|---|---|---|---|---|

| T3P | 320 | 84 | Low | Moderate |

| HATU | 1,150 | 78 | High | High |

| EDCl | 95 | 72 | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, organometallic catalysts, and various oxidizing and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrimidine or pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects in various diseases, particularly those involving enzyme dysregulation. Its ability to modulate key biochemical pathways makes it a candidate for drug development targeting conditions such as:

- Cardiovascular Diseases : Through vasodilation effects via PDE5 inhibition.

- Cancer : By targeting metabolic pathways through IDH1 modulation.

Biological Research

In biological studies, the compound has been utilized to explore:

- Cellular Signaling Pathways : Understanding how its inhibition of specific enzymes affects cellular functions.

- Inflammatory Responses : Investigating its role in modulating immune responses through receptor interactions.

Case Studies and Research Findings

Several studies have highlighted the efficacy of 2-ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide:

- Vasodilation Studies : Research demonstrated that compounds inhibiting PDE5 can significantly increase cGMP levels, leading to enhanced vasodilation in animal models.

- Cancer Metabolism : Investigations into IDH1 modulation have shown that compounds affecting this enzyme can alter metabolic fluxes in cancer cells, potentially leading to reduced proliferation rates.

- Inflammation Models : In vivo studies indicated that inhibition of ECE1 can reduce markers of inflammation in models of acute injury, suggesting therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide involves its interaction with specific molecular targets and pathways. For example, derivatives of pyrrolidinyl pyrimidine have been shown to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . These interactions can inhibit a wide range of enzymes, including phosphodiesterase type 5 and isocitrate dehydrogenase 1, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

2-(pyrrolidin-1-yl)pyrimidine: A similar compound with a pyrrolidine ring attached to a pyrimidine ring, known for its pharmacological activities.

Pyrrolopyrazine derivatives: Compounds with similar structural features and biological activities.

Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups and applications.

Uniqueness

2-ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for targeted interactions with specific molecular pathways, making it a valuable compound in scientific research and industrial applications.

Biological Activity

2-Ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a pyrrolidine moiety and an ethyl butanamide side chain. Its structural formula can be summarized as follows:

- Molecular Formula : C14H20N4

- Molecular Weight : 248.34 g/mol

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:

- Inhibition of Cyclooxygenase (COX) Enzymes : Pyrimidine derivatives have been shown to inhibit COX-1 and COX-2 enzymes, leading to reduced production of inflammatory mediators such as prostaglandins (PGE) .

- Antioxidant Activity : Many pyrimidine derivatives demonstrate antioxidant properties, which can mitigate oxidative stress in biological systems .

- Antimicrobial Effects : Some studies suggest that these compounds may possess antibacterial and antiviral activities, although specific data for this compound is limited .

Anti-inflammatory Activity

A significant body of research has focused on the anti-inflammatory properties of pyrimidine derivatives. For instance, studies have shown that certain derivatives can effectively suppress COX activity:

| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |

|---|---|---|

| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |

| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |

These results indicate that the anti-inflammatory potential of such compounds may be comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

While specific studies on the antimicrobial activity of this compound are scarce, similar compounds have shown promise against various pathogens:

- Bacterial Inhibition : Pyrimidine derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

- Antiviral Properties : Some derivatives exhibit activity against viral infections, suggesting a potential role in antiviral therapy .

Case Studies and Research Findings

Several studies have explored the biological activities associated with pyrimidine derivatives:

- Study on Anti-inflammatory Effects : A study conducted by Atatreh et al. synthesized multiple pyrazolo[3,4-d]pyrimidine derivatives and assessed their anti-inflammatory activity through COX inhibition assays, revealing promising results for several analogs .

- Antioxidant Potential : Research has indicated that certain pyrimidine compounds can scavenge free radicals, thereby reducing oxidative stress in cellular models .

- Pharmacokinetics and Toxicology : Investigations into the pharmacokinetics of related compounds suggest favorable absorption and distribution characteristics, although detailed toxicological profiles remain to be fully elucidated .

Q & A

Q. What synthetic routes are recommended for 2-ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A multi-step synthesis approach is commonly employed, starting with functionalization of the pyrimidine core. Key steps include:

Pyrimidine Functionalization : Introduce the pyrrolidin-1-yl group at the 4-position of pyrimidine via nucleophilic substitution under reflux conditions (e.g., using DMF as solvent and K₂CO₃ as base).

Methylation : React the pyrimidine intermediate with 2-ethylbutanamide via reductive amination (NaBH₃CN in MeOH) or coupling agents (EDC/HOBt).

Purification : Use silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate the final product.

Q. Optimization Parameters :

| Parameter | Optimization Strategy |

|---|---|

| Reaction Temperature | Test 50–100°C for substitution reactions to balance reaction rate vs. side products. |

| Catalyst | Compare NaBH₃CN vs. Pd/C-hydrogenation for reductive amination efficiency. |

| Solvent System | Evaluate DMF vs. THF for solubility and reaction kinetics. |

| Purification | Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) . |

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Analyze δ 1.0–1.5 ppm (ethyl group), δ 2.5–3.5 ppm (pyrrolidinyl N–CH₂), and δ 7.0–8.5 ppm (pyrimidine protons) to confirm connectivity .

- ¹³C NMR : Verify carbonyl (C=O) at ~170 ppm and pyrimidine carbons at ~150–160 ppm.

- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Hazard Identification : Review Safety Data Sheets (SDS) for analogous pyrimidine derivatives, noting risks of irritation (skin/eyes) and respiratory sensitization.

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood.

- First Aid : In case of exposure, rinse with water for 15 minutes and seek medical attention. Maintain SDS documentation onsite .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer: Contradictions often arise from assay-specific variables (e.g., cell line selection, concentration ranges). To address this:

Orthogonal Assays : Compare results from enzymatic inhibition assays (e.g., fluorescence-based) with cell viability assays (MTT/WST-1).

Structural Analogues : Synthesize derivatives (e.g., replacing pyrrolidinyl with piperidinyl) to isolate structure-activity relationships (SAR).

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to target enzymes (e.g., kinases) and correlate with experimental IC₅₀ values .

Q. How should experimental designs incorporate theoretical frameworks to study the compound’s mechanism of action?

Methodological Answer:

- Target Hypothesis : Link the compound’s pyrimidine-pyrrolidinyl scaffold to known kinase or G-protein-coupled receptor (GPCR) inhibitors.

- Kinetic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd) and thermodynamics.

- Pathway Analysis : Integrate RNA-seq or proteomics data to identify downstream signaling pathways affected by the compound .

Q. What strategies are effective for optimizing metabolic stability without compromising target affinity?

Methodological Answer:

Isosteric Replacement : Substitute the ethyl group with cyclopropyl to reduce oxidative metabolism while maintaining lipophilicity.

Prodrug Design : Introduce ester or carbamate moieties to enhance solubility and slow hepatic clearance.

In Vitro Assays : Use liver microsomes (human/rat) to measure half-life (t½) and identify metabolic hotspots via LC-MS metabolite profiling .

Q. How can crystallographic data enhance understanding of this compound’s binding interactions?

Methodological Answer:

- Co-Crystallization : Grow single crystals with target proteins (e.g., kinases) using vapor diffusion.

- X-ray Diffraction : Resolve structures at <2.0 Å resolution to map hydrogen bonds (e.g., pyrimidine N1 with catalytic lysine) and hydrophobic pockets.

- Electron Density Maps : Validate ligand orientation and occupancy using PHENIX or Coot .

Q. What computational methods are recommended for predicting off-target effects?

Methodological Answer:

- Pharmacophore Modeling : Generate 3D pharmacophores (MOE, Schrödinger) to screen against databases like ChEMBL.

- Machine Learning : Train random forest models on toxicity datasets (e.g., hERG inhibition, Ames test) to prioritize derivatives.

- Molecular Dynamics (MD) : Simulate ligand-protein complexes (GROMACS) to assess binding stability over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.